2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic reagents like trifluoroacetic acid and hydrochloric acid are employed for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and proteins.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be removed under acidic conditions, releasing the free amine. This process is facilitated by the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide, followed by methanolysis and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amines: These compounds share the Boc protecting group and are used in similar applications.
N-Boc amino acids: These are amino acids protected with the Boc group, commonly used in peptide synthesis.
Uniqueness
2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a cyclopenta[c]pyridine core. This combination provides distinct reactivity and stability, making it valuable in specialized synthetic applications .
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-10-9(8-15)4-5-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
QSUUVARBSYZANU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCC2C(=O)O |
Origin of Product |
United States |
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